molecular formula C22H24N2O3S B11627334 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B11627334
M. Wt: 396.5 g/mol
InChI Key: YZCLUIHUSNCYJF-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-(2,3,6-trimethylphenoxy)acetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethoxyphenyl and trimethylphenoxy groups.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C22H24N2O3S/c1-5-26-18-10-8-17(9-11-18)19-13-28-22(23-19)24-20(25)12-27-21-15(3)7-6-14(2)16(21)4/h6-11,13H,5,12H2,1-4H3,(H,23,24,25)

InChI Key

YZCLUIHUSNCYJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=CC(=C3C)C)C

Origin of Product

United States

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